4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid” has a molecular formula of C28H22ClN3O4 and a molecular weight of 499.951. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. It’s possible that the synthesis methods are proprietary or not publicly available.Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information such as X-ray crystallography or NMR data, which I couldn’t find in the available resources.Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the current resources. Further research or experimental data would be needed to provide this analysis.Physical And Chemical Properties Analysis
Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current resources.Scientific Research Applications
Pharmacokinetics and Metabolism
Chloroquine, a 4-aminoquinoline derivative, is widely studied for its pharmacokinetic properties and metabolism in humans. Chloroquine and its metabolites, including the major one, desethylchloroquine, are analyzed through various methods like thin layer chromatography (TLC) to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have shown significant inter-individual variability in chloroquine metabolism, highlighting the importance of considering genetic factors, such as polymorphisms affecting enzyme activity, in pharmacokinetic studies (Bunu, Vaikosen, & Nnadozie, 2020) [https://consensus.app/papers/chloroquine-phosphate-metabolism-genderbased-bunu/2294561e454d5d78905f8038c6c16eed/?utm_source=chatgpt].
Safety And Hazards
This compound is not intended for human or veterinary use1. However, specific safety and hazard information is not available in the current resources.
Future Directions
The future directions for this compound could involve further research into its potential applications, understanding its mechanism of action, and studying its physical and chemical properties. However, specific future directions are not available in the current resources.
Please note that this is a high-level analysis based on the limited information available. For a more detailed and accurate analysis, you may want to consult with a chemist or a relevant expert in the field.
properties
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O4/c29-19-11-12-21-20(15-19)26(18-9-5-2-6-10-18)27(28(36)30-21)22-16-23(17-7-3-1-4-8-17)32(31-22)24(33)13-14-25(34)35/h1-12,15,23H,13-14,16H2,(H,30,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXFNMEESCBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.